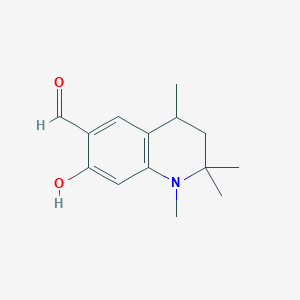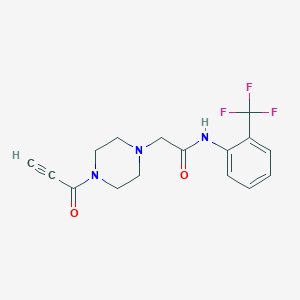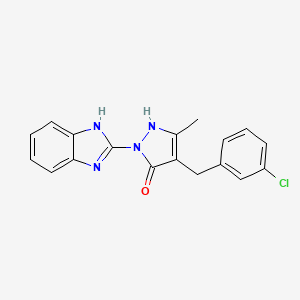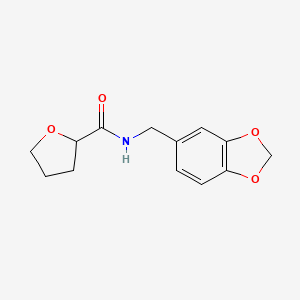
7-Hydroxy-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Hydroxy-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is a heterocyclic compound that belongs to the hydroquinoline family.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde typically involves the condensation of 7-hydroxy-1,2,3,4-tetramethyl-1,2-dihydroquinoline with formylating agents under controlled conditions. One common method includes the use of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming quinoline derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are often employed.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
7-Hydroxy-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 7-Hydroxy-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the hydroxy and methyl groups may contribute to the compound’s overall reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
7-Hydroxy-1,2,3,4-tetramethyl-1,2-dihydroquinoline: Shares a similar core structure but lacks the aldehyde group.
6-Formyl-7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline: Another closely related compound with similar reactivity.
Uniqueness: 7-Hydroxy-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is unique due to the presence of both hydroxy and aldehyde functional groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable intermediate in organic synthesis and a promising candidate for various applications .
Eigenschaften
Molekularformel |
C14H19NO2 |
|---|---|
Molekulargewicht |
233.31 g/mol |
IUPAC-Name |
7-hydroxy-1,2,2,4-tetramethyl-3,4-dihydroquinoline-6-carbaldehyde |
InChI |
InChI=1S/C14H19NO2/c1-9-7-14(2,3)15(4)12-6-13(17)10(8-16)5-11(9)12/h5-6,8-9,17H,7H2,1-4H3 |
InChI-Schlüssel |
RJXNFWFYOYFLIP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(N(C2=C1C=C(C(=C2)O)C=O)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4,6-dimethylpyrimidin-2-yl)-4-[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]benzenesulfonamide](/img/structure/B14939738.png)
![4-Chloro-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)benzamide](/img/structure/B14939744.png)

![1'',3''-Dibenzyl-6',6'-dimethyl-5',6'-dihydrodispiro[cyclohexane-1,4'-pyrrolo[3,2,1-ij]quinoline-1',2''-imidazolidin]-2'-one](/img/structure/B14939759.png)

![N-(2,5-dimethoxyphenyl)-2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetamide](/img/structure/B14939781.png)
![1-(1-Azepanyl)-2-{[6-(2-pyridyl)-3-pyridazinyl]sulfanyl}-1-ethanone](/img/structure/B14939786.png)

![N-[4-(acetylamino)phenyl]-2-(1-cyclohexyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B14939793.png)
![5-(2-Methoxyphenyl)-2-[(2-methoxyphenyl)amino]pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B14939797.png)
![Ethyl 4-{[(E)-1-(dimethylamino)methylidene]amino}-6-methyl-1-phenyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylate](/img/structure/B14939801.png)

![5-ethyl-2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B14939810.png)

